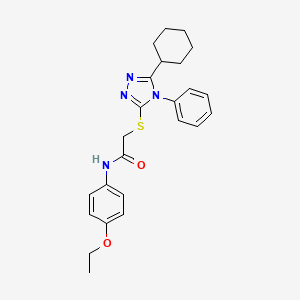
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((5-Cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H25N4OS
- Molecular Weight : 425.53 g/mol
- CAS Number : 332872-83-0
Antimicrobial Activity
Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated potent antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans . The minimal inhibitory concentration (MIC) values for these compounds were reported to be in the range of 10.7–21.4 μmol mL−1 .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μmol/mL) | Target Organism |
|---|---|---|
| 2a | 10.7 | E. coli |
| 2b | 21.4 | Staphylococcus aureus |
| 2c | 15.0 | Candida albicans |
Anticancer Activity
The triazole scaffold has also been linked to anticancer activity. In vitro studies have shown that triazole-containing compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, derivatives similar to our compound have been shown to target specific enzymes involved in cancer cell metabolism.
Case Study:
A recent study evaluated the anticancer effects of a related triazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 μM after 48 hours of treatment, suggesting effective cytotoxicity .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with triazole structures often act as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in many physiological processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Properties
Molecular Formula |
C24H28N4O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H28N4O2S/c1-2-30-21-15-13-19(14-16-21)25-22(29)17-31-24-27-26-23(18-9-5-3-6-10-18)28(24)20-11-7-4-8-12-20/h4,7-8,11-16,18H,2-3,5-6,9-10,17H2,1H3,(H,25,29) |
InChI Key |
VXQAZOZZTMYITA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















